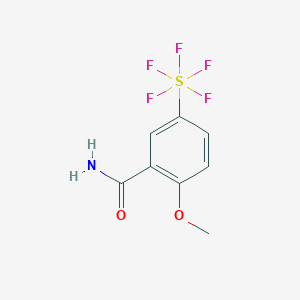
2-Methoxy-5-(pentafluorosulfur)benzamide
Overview
Description
2-Methoxy-5-(pentafluorosulfur)benzamide, also known as 2M5PFB, is a compound that has been studied extensively in the scientific community due to its unique properties. It is a highly fluorinated aromatic amide, and its chemical structure consists of a pentafluorosulfur atom attached to a benzene ring. It has been used as a starting material in the synthesis of various compounds, and has been studied for its potential applications in a variety of scientific fields.
Scientific Research Applications
Neuroleptic Activity
Benzamides, including derivatives of 2-Methoxy-5-(pentafluorosulfur)benzamide, have been studied for their potential as neuroleptics. A study by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of benzamides, finding that certain compounds exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests the potential application of these compounds in the treatment of psychosis (Iwanami et al., 1981).
Chemical Synthesis
Ming-Jung Wu et al. (1999) reported on the chemical synthesis of related compounds through the treatment of 2-(2-alkylethynyl)benzonitrile with sodium methoxide. The study provides insights into the chemical behavior and synthesis methods for related benzamide compounds (Ming-Jung Wu et al., 1999).
Bioanalytical Methods
Zalavadia (2016) developed a bioanalytical method using micro-extraction and LC-MS/MS for the quantitative analysis of a similar benzamide compound in mouse plasma. This research highlights the need for accurate bioanalytical methods to study such compounds (Zalavadia, 2016).
Antidopaminergic Properties
Högberg et al. (1990) synthesized benzamide derivatives, including 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, to explore their antidopaminergic properties. This research contributes to understanding the therapeutic potential of these compounds in treating conditions like psychosis (Högberg et al., 1990).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) isolated a new benzamide from Streptomyces and investigated its antimicrobial and antioxidant activities. This indicates the possible use of benzamide derivatives in antimicrobial and antioxidant applications (Yang et al., 2015).
Antihyperglycemic Agents
Nomura et al. (1999) studied benzamide derivatives as antihyperglycemic agents, identifying potential drug candidates for diabetes mellitus treatment (Nomura et al., 1999).
Corrosion Inhibition
Mishra et al. (2018) examined the role of methoxy-substituted benzamides in inhibiting the corrosion of mild steel in acidic environments. This suggests applications in materials science and engineering (Mishra et al., 2018).
properties
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5NO2S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSIRVJYFNBARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pentafluorosulfur)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



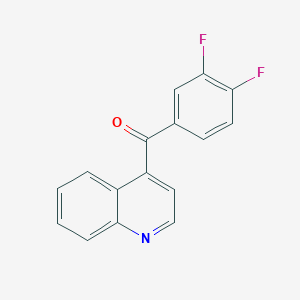



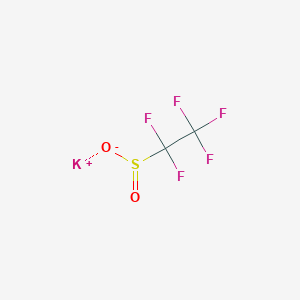
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)


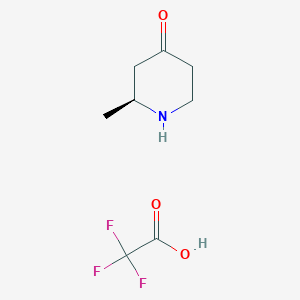


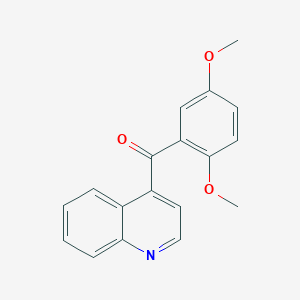
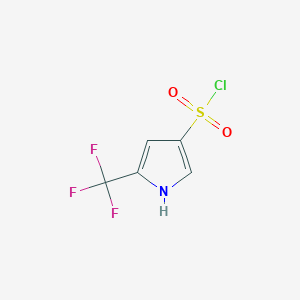
![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)